

Comprehensive Analytical Characterization of N,N-dimethyl-7H-purin-2-amine

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Compound of Interest

Compound Name: *N,N-dimethyl-7H-purin-2-amine*

CAS No.: 37432-21-6

Cat. No.: B1587741

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Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **N,N-dimethyl-7H-purin-2-amine** (CAS: 1408088-37-8)[1]. As a substituted purine, this compound holds potential significance in medicinal chemistry and drug development, necessitating robust and reliable analytical protocols for its identification, purity assessment, and structural elucidation. This guide moves beyond a simple listing of procedures to explain the underlying principles and rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these techniques. The protocols described herein cover High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and UV-Vis Spectroscopy for basic characterization.

Introduction and Scientific Context

N,N-dimethyl-7H-purin-2-amine is a heterocyclic compound featuring a purine core, a fundamental structure in numerous biologically active molecules, including nucleosides and signaling molecules. The precise substitution pattern, particularly the dimethylamino group at the C2 position and the tautomeric hydrogen at the N7 position, dictates its physicochemical and pharmacological properties. Accurate characterization is therefore a critical prerequisite for any downstream application, from early-stage discovery to quality control in manufacturing.

The analytical challenge lies in unambiguously confirming the structure and quantifying the purity of the target molecule, while also identifying any potential process-related impurities or degradants. The methods outlined in this guide are designed to work in concert, providing orthogonal data points that build a complete and trustworthy analytical profile of the compound.

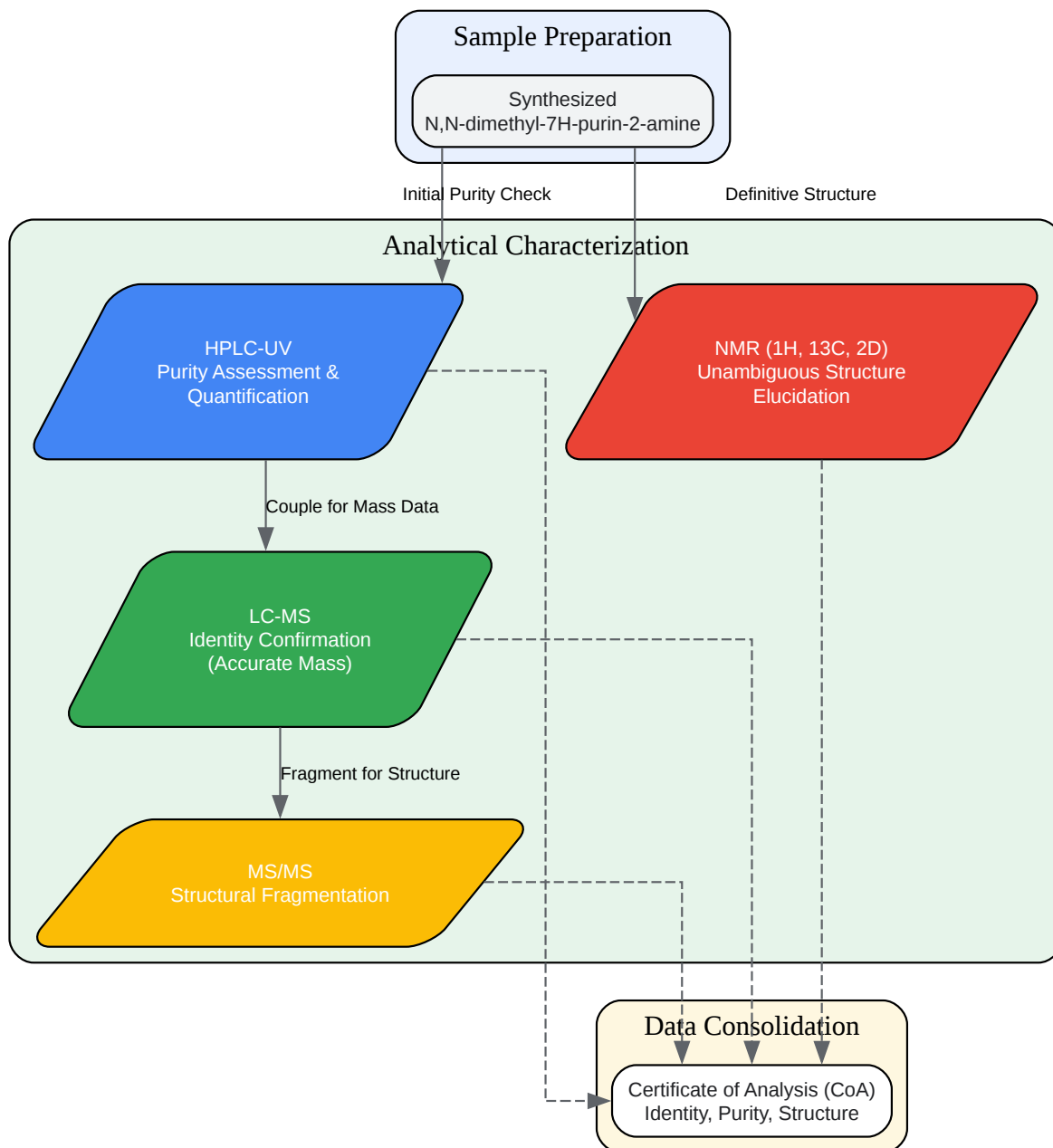
Physicochemical Properties Summary

A foundational understanding of the molecule's properties is essential for method development.

Property	Value	Source
CAS Number	1408088-37-8	[1]
Molecular Formula	C ₇ H ₉ N ₅	[2]
Molecular Weight	163.18 g/mol	[2]
Canonical SMILES	<chem>CN(C)C1=NC2=C(N=C1)N=C N2</chem>	
Predicted XLogP3	0.4	[2]

Integrated Analytical Workflow

A multi-technique approach is indispensable for the rigorous characterization of a novel or synthesized chemical entity. Each technique provides a unique piece of the puzzle, and their combined data provide a high degree of confidence in the final assessment. The following workflow illustrates the logical progression of analysis.



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Caption: Integrated workflow for the characterization of **N,N-dimethyl-7H-purin-2-amine**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the compound. The purine core provides a strong chromophore, making UV detection highly effective. Due to the basic nature of the dimethylamino group and purine nitrogens, an acidic mobile phase is employed to protonate the analyte, ensuring sharp, symmetrical peak shapes and preventing interaction with silanol groups on the column stationary phase.

Protocol 4.1: RP-HPLC with UV Detection

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 260 nm (or determined λ_{max} from Section 7).
 - Injection Volume: 5 μ L.
- Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	5	95
18.0	5	95
18.1	95	5
22.0	95	5

- Sample Preparation:
 - Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
 - Dilute to a working concentration of 0.1 mg/mL with the same diluent.
 - Filter through a 0.22 µm syringe filter before injection.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Causality and Insights:

- Formic Acid: Serves as both an acidifier to protonate the analyte and an ion-pairing agent, improving peak shape significantly for basic compounds like amines[3].
- C18 Column: The workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of small molecules.
- Gradient Elution: Necessary to elute any more hydrophobic impurities that may be present and to ensure the column is cleaned effectively after each injection.

Mass Spectrometry (MS) for Identity and Structural Confirmation

Principle: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern, which acts as a structural fingerprint. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique suitable for polar, basic molecules.

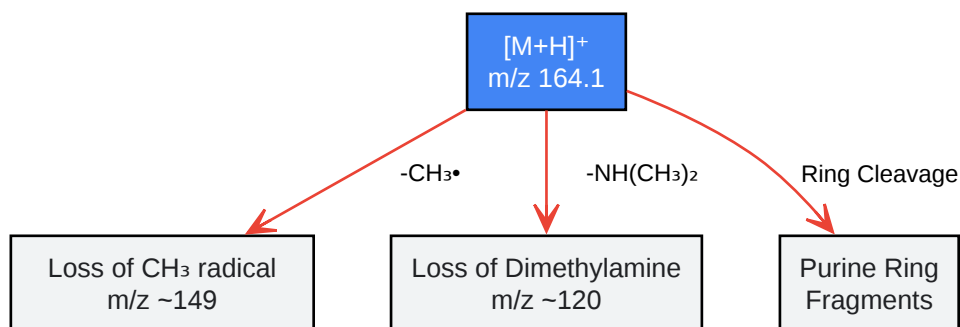
Protocol 5.1: LC-MS Analysis (ESI+)

- Instrumentation:
 - Couple the HPLC system from Protocol 4.1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source Conditions (ESI Positive Mode):
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Gas (N₂): 600 L/hr at 350 °C.
 - Mode: Positive Ion (ESI+). The basic nitrogens are readily protonated to form [M+H]⁺.
- Mass Analyzer Settings:
 - Full Scan Range: m/z 50 - 500.
 - Data Acquisition: Centroid mode.
 - Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 164.0931 (Calculated for C₇H₁₀N₅⁺).

Protocol 5.2: Tandem MS (MS/MS) for Fragmentation

- Method:

- Perform a product ion scan targeting the precursor ion m/z 164.1.
- Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
- Expected Fragmentation Pattern:
 - The fragmentation of purine derivatives often involves cleavage of the purine ring system and loss of substituents[4][5]. Key expected fragments for **N,N-dimethyl-7H-purin-2-amine** would include:
 - Loss of the dimethylamino group.
 - Cleavage of the imidazole ring.



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Caption: Predicted MS/MS fragmentation pathway for $[M+H]^+$ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the gold standard for unambiguous structural elucidation. 1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies all unique carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms, allowing for complete assignment of the molecular structure.

Protocol 6.1: NMR Sample Preparation and Data Acquisition

- Sample Preparation:

- Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and its high boiling point).
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - 400 MHz (or higher) NMR spectrometer.
- Experiments to Perform:
 - ¹H NMR: Quantitative, provides proton count and coupling.
 - ¹³C NMR: Provides carbon count and type (e.g., C, CH, CH₂, CH₃ via DEPT).
 - 2D HSQC: Correlates directly bonded protons and carbons.
 - 2D HMBC: Correlates protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.
- Predicted ¹H and ¹³C Chemical Shifts:
 - Chemical shifts for purine derivatives are well-documented[4][6]. The following are expected shifts for **N,N-dimethyl-7H-purin-2-amine** in DMSO-d₆.

Atom Position	Predicted ¹ H Shift (ppm)	Multiplicity	Predicted ¹³ C Shift (ppm)
H-6	~8.8 - 9.0	Singlet	~140
H-8	~8.1 - 8.3	Singlet	~148
N(CH ₃) ₂	~3.1 - 3.3	Singlet (6H)	~38
C-2	-	-	~161
C-4	-	-	~156
C-5	-	-	~124

Causality and Insights:

- **DMSO-d₆ Solvent:** Its ability to form hydrogen bonds can help in observing exchangeable protons (like N-H), although the N7-H may be broad or not observed.
- **HMBC is Critical:** This experiment will show correlations from the N-methyl protons to the C2 carbon, and from the H6 and H8 protons to other carbons in the purine rings, definitively confirming the substitution pattern and isomeric form (7H vs. 9H).

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy is a simple and rapid technique to determine the wavelength of maximum absorbance (λ_{max}). This value is characteristic of the compound's chromophore (the purine ring) and is essential for setting the optimal detection wavelength in HPLC-UV analysis.

Protocol 7.1: Determination of λ_{max}

- **Instrumentation:**
 - Dual-beam UV-Vis spectrophotometer.
- **Sample Preparation:**
 - Prepare a dilute solution of the compound (~5-10 $\mu\text{g/mL}$) in ethanol or methanol.
 - Use the same solvent as the reference blank.
- **Method:**
 - Scan the sample across a wavelength range of 200 - 400 nm.
 - Identify the wavelength(s) at which maximum absorbance occurs. Purine systems typically exhibit strong absorbance in the 250-280 nm range[7].

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of **N,N-dimethyl-7H-purin-2-amine**. By systematically applying HPLC for

purity, mass spectrometry for molecular weight and fragmentation, and NMR for definitive structure, researchers can establish a complete and reliable analytical profile of the molecule. This multi-faceted approach ensures the scientific integrity required for advancing compounds through the research and development pipeline.

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